molecular formula C27H43Cl2N5O2 B1456636 C 021 dihydrochloride

C 021 dihydrochloride

Katalognummer: B1456636
Molekulargewicht: 540.6 g/mol
InChI-Schlüssel: GKJKNYQUFAPLOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

C 021 Dihydrochlorid ist ein potenter Antagonist des CC-Chemokinrezeptors 4 (CCR4). Diese Verbindung ist bekannt für ihre Fähigkeit, die funktionelle Chemotaxis sowohl in humanen als auch in Mausmodellen zu hemmen. Es hat sich in der wissenschaftlichen Forschung, insbesondere in den Bereichen Immunologie und Entzündung, als vielversprechend erwiesen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von C 021 Dihydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung der Quinazolin-Grundstruktur. Die wichtigsten Schritte umfassen:

Industrielle Produktionsmethoden

Die industrielle Produktion von C 021 Dihydrochlorid folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C 021 dihydrochloride involves several steps, starting with the preparation of the core quinazoline structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Analyse Chemischer Reaktionen

Arten von Reaktionen

C 021 Dihydrochlorid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Wichtigste Produkte

Die wichtigsten Produkte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise führen Oxidationsreaktionen typischerweise zu oxidierten Derivaten, während Reduktionsreaktionen zu reduzierten Derivaten führen .

Wissenschaftliche Forschungsanwendungen

Antitumor Effects in Cutaneous T-cell Lymphoma

Recent studies have demonstrated that C 021 dihydrochloride exhibits significant antitumor effects against cutaneous T-cell lymphoma (CTCL). In vitro and in vivo assessments showed that C 021 effectively inhibited cell proliferation and induced apoptosis in CTCL cell lines .

  • In Vitro Studies : C 021 was tested on various CTCL-derived cell lines, revealing its ability to reduce cell chemotaxis and proliferation significantly.
  • In Vivo Studies : Xenograft models indicated that treatment with C 021 led to reduced tumor growth rates compared to control groups .

Neuropathic Pain Management

This compound has shown promise in managing neuropathic pain, a chronic condition often resistant to conventional therapies. Research indicates that CCR4 plays a critical role in the development of tactile and thermal hypersensitivity associated with neuropathy.

Efficacy in Animal Models

In studies involving chronic constriction injury (CCI) models in mice, administration of C 021 resulted in significant reductions in pain-related behaviors:

  • Dosage and Administration : Various dosages were tested (e.g., intrathecal and intraperitoneal routes), demonstrating dose-dependent analgesic effects .
  • Behavioral Assessments : Tests such as the von Frey test and cold plate test confirmed that C 021 effectively alleviated tactile and thermal hypersensitivity .

Interaction with Opioids

Additionally, coadministration studies revealed that C 021 could enhance the analgesic effects of opioids like morphine and buprenorphine, potentially reducing opioid tolerance development .

Immunological Implications

Given its role as a CCR4 antagonist, this compound has implications for modulating immune responses:

  • Reduction of Inflammatory Responses : By inhibiting CCR4 signaling, C 021 can potentially mitigate inflammatory conditions where CCR4 is upregulated.
  • Therapeutic Potential : This suggests possible applications in treating autoimmune diseases or conditions characterized by excessive immune cell migration.

Data Summary

Application AreaKey FindingsReference
OncologyAntitumor effects in CTCL; reduced proliferation
Neuropathic Pain ManagementDiminished hypersensitivity; enhanced opioid effects
Immunological ModulationPotential reduction of inflammatory responses

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

  • CTK7A
  • HIF-2α-IN-8
  • Tiloron-Dihydrochlorid
  • Glucosaminsulfat
  • HIF1-IN-3

Einzigartigkeit

C 021 Dihydrochlorid ist einzigartig in seiner hohen Potenz und Selektivität für den CCR4-Rezeptor. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle von CCR4 in verschiedenen biologischen Prozessen und für die Entwicklung gezielter Therapien .

Biologische Aktivität

C 021 dihydrochloride is recognized as a potent antagonist of the chemokine receptor CCR4, which plays a critical role in immune system regulation. This compound has shown significant biological activity, particularly in inhibiting chemotaxis and modulating inflammatory responses. The following sections will detail its biological activity, including research findings, case studies, and data tables.

Overview of CCR4 and this compound

CCR4 Functionality : CCR4 is a G protein-coupled receptor primarily involved in the immune response, particularly in the recruitment of T cells to sites of inflammation. It binds to various chemokines, including CCL2, CCL17, and CCL22, which are crucial for immune cell signaling.

This compound Profile :

  • Chemical Structure : this compound is a synthetic compound designed to inhibit CCR4.
  • IC50 Values :
    • Human: 0.14 μM
    • Mouse: 0.039 μM
  • Mechanism of Action : It inhibits CCR4-mediated chemotaxis and has demonstrated effects on reducing inflammation in various models.

Inhibition of Chemotaxis

This compound has been extensively studied for its ability to inhibit chemotaxis in both human and mouse models. The following table summarizes key findings from various studies:

Study ReferenceIC50 (μM)ModelObservations
APExBIO 0.039MouseSignificant inhibition of microglia activation and cytokine upregulation.
R&D Systems 0.14HumanPotent inhibition of CCR4-mediated responses.
NCBI N/ACCI ModelReduced tactile and thermal hypersensitivity; enhanced analgesic properties when combined with opioids.

Case Study: Neurological Outcomes

A notable study investigated the effects of this compound on neurological outcomes in a model of hepatic encephalopathy induced by azoxymethane (AOM). Key findings include:

  • Microglia Activation : Treatment with this compound significantly reduced microglial activation.
  • Cytokine Levels : The compound inhibited the upregulation of pro-inflammatory cytokines such as CCL2.
  • Neurological Improvement : Mice treated with C 021 showed improved neurological function compared to untreated controls.

Mechanistic Insights

The mechanism by which this compound exerts its effects involves several pathways:

  • GTPγS-Binding Assay : Demonstrated an IC50 value of 0.018 μM, indicating strong receptor antagonism at the biochemical level.
  • Cytokine Modulation : The compound effectively reduced levels of CCL2, a chemokine associated with pain and inflammation, thus suggesting potential applications in pain management therapies.

Implications for Therapeutic Use

Given its potent antagonistic properties against CCR4, this compound presents promising therapeutic implications:

  • Neuropathic Pain Management : Its ability to enhance the efficacy of opioids while reducing the development of tolerance suggests potential use in chronic pain management protocols.
  • Anti-inflammatory Applications : The reduction in microglial activation and pro-inflammatory cytokines positions it as a candidate for treating various inflammatory conditions.

Eigenschaften

IUPAC Name

N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N5O2.2ClH/c1-33-24-18-22-23(19-25(24)34-2)29-27(30-26(22)28-20-10-6-3-4-7-11-20)32-16-12-21(13-17-32)31-14-8-5-9-15-31;;/h18-21H,3-17H2,1-2H3,(H,28,29,30);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJKNYQUFAPLOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C 021 dihydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
C 021 dihydrochloride
Reactant of Route 3
Reactant of Route 3
C 021 dihydrochloride
Reactant of Route 4
Reactant of Route 4
C 021 dihydrochloride
Reactant of Route 5
Reactant of Route 5
C 021 dihydrochloride
Reactant of Route 6
Reactant of Route 6
C 021 dihydrochloride
Customer
Q & A

Q1: What is the main finding of the research regarding CCL2 and hepatic encephalopathy?

A1: The research demonstrates that neuronal CCL2, a chemokine typically associated with immune responses, is upregulated in the brain during hepatic encephalopathy [, ]. This upregulation contributes to the activation of microglia, the resident immune cells of the central nervous system, and ultimately exacerbates neurological decline.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.